![molecular formula C16H11F3N2O2S B3129142 Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339015-64-4](/img/structure/B3129142.png)
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
Overview
Description
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MTPO, and it has been synthesized using different methods. MTPO has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Scientific Research Applications
Chemical Synthesis and Biological Activities
- Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is utilized in chemical synthesis processes. A study highlighted the synthesis of novel triazoles involving 1,2,4-oxadiazole and phenylsulfonyl groups via 1,3-dipolar cycloaddition of organic azides. The synthesized compounds exhibited anticancer activities against MCF-7 cells (Dürüst et al., 2014).
Synthesis of Modified Heterocycles
- The compound plays a role in the synthesis of new modified aza heterocycles, particularly in reactions involving 5-(2-chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles (Tyrkov, 2006).
Rearrangements Involving Sulphur Atom
- Research on mononuclear heterocyclic rearrangements involving 1,2,4-oxadiazoles and a sulphur atom reveals insights into the reactivity and structural transformations of such compounds (Vivona et al., 1977).
Synthesis of Alkatrienyl Sulfoxides
- The compound is integral to the synthesis of alkatrienyl sulfoxides and sulfones, which have been explored for various electrophile-induced cyclization reactions (Christov & Ivanov, 2002).
Anticancer Applications
- Derivatives of 1,3,4-oxadiazoles, related to methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide, have been synthesized and evaluated for their anticancer properties, showing promise in this field (Redda & Gangapuram, 2007).
Organic Light-Emitting Diodes (OLEDs)
- This compound has been used in the development of organic light-emitting diodes (OLEDs), demonstrating its utility in advanced materials science (Jin et al., 2014).
Analytical Chemistry Applications
- It has applications in the field of analytical chemistry, such as in the synthesis of chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, useful for sensing specific ions like fluoride (Ma et al., 2013).
properties
IUPAC Name |
5-(2-methylsulfinylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-24(22)13-8-3-2-7-12(13)15-20-14(21-23-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADXLBWTRYJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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